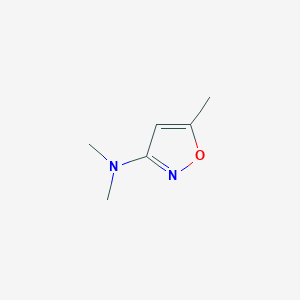

N,N,5-Trimethylisoxazol-3-amine

Overview

Description

“N,N,5-Trimethylisoxazol-3-amine” is a chemical compound that belongs to the class of isoxazoles . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of “N,N,5-Trimethylisoxazol-3-amine” involves a multi-step reaction with 2 steps. The yield of the reaction is 94 percent. The reaction conditions involve the use of BH3*DMS in tetrahydrofuran and heating for 6 hours .Molecular Structure Analysis

The molecular formula of “N,N,5-Trimethylisoxazol-3-amine” is C6H10N2O . The molecular weight is 126.16 .Physical And Chemical Properties Analysis

The boiling point of “N,N,5-Trimethylisoxazol-3-amine” is not specified . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Biomass-Based Alcohol Amination

N,N,5-Trimethylisoxazol-3-amine is relevant in the amination of biomass-based alcohols, which is key in producing various chemicals. This process creates amines, crucial intermediates in the chemical industry for agrochemicals, pharmaceuticals, detergents, and other products. The transformation of alcohols into amines via direct alcohol amination is an attractive process due to water being the main byproduct, making it environmentally friendly (Pera‐Titus & Shi, 2014).

Photoluminescent Studies in Lanthanide Complexes

N,N,5-Trimethylisoxazol-3-amine derivatives have been studied in the context of photoluminescence, particularly in lanthanide complexes. These studies involve structural and photoluminescent analyses of such complexes, providing insights into their potential applications in various fields, including lighting and display technologies (Pan, Zheng, Liu, Liu, & Su, 2009).

Proton-Conductive Frameworks for Gas Sensing

This compound is involved in the synthesis of proton-conductive metal-organic frameworks (MOFs), which are used for detecting low concentrations of ammonia and amine gases. These frameworks offer highly sensitive and selective sensing capabilities, useful in environmental monitoring and industrial applications (Liu, Liu, Yu, Yang, Li, & Li, 2018).

Safety and Hazards

Future Directions

Isoxazoles, the class of compounds to which “N,N,5-Trimethylisoxazol-3-amine” belongs, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

Mechanism of Action

Target of Action

N,N,5-Trimethylisoxazol-3-amine is a derivative of isoxazoles, which are known to be biologically active compounds . Isoxazoles have been found to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . .

Mode of Action

Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Biochemical Pathways

Isoxazoles are known to be involved in a variety of reactions leading to the construction of the isoxazole ring .

Result of Action

Many isoxazoles are known to possess different types of biological activity .

properties

IUPAC Name |

N,N,5-trimethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDDTPYFKELQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,5-Trimethylisoxazol-3-amine | |

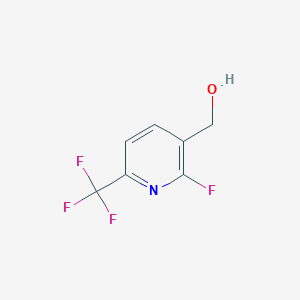

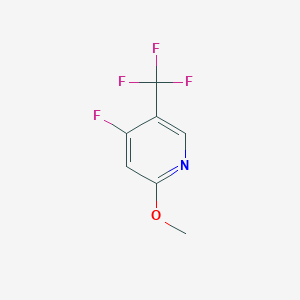

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1408436.png)